Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid
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Overview
Description
Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of cyclohexanecarboxylic acid, featuring a benzyloxycarbonyl group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl group on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminomethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)cyclohexanecarboxylic acid
- 4-(Benzyloxycarbonyl)aminobenzoic acid
- 4-(Benzyloxycarbonyl)aminomethylbenzoic acid
Uniqueness
Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid is unique due to the presence of both the benzyloxycarbonyl and aminomethyl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) |
InChI Key |
BTKCKOMQQMNUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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